molecular formula C20H23NO5 B2538171 [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324954-92-8

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2538171
CAS No.: 1324954-92-8
M. Wt: 357.406
InChI Key: NWPZEDDSXMHXDY-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with the molecular formula C18H21NO4. This compound is characterized by the presence of ethoxyphenyl groups attached to both the carbamoyl and acetate moieties. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-ethoxyphenyl isocyanate with 4-ethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Ethoxyphenyl isocyanate} + \text{4-Ethoxyphenylacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The ethoxyphenyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:

  • [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
  • [(4-Chlorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
  • [(4-Bromophenyl)carbamoyl]methyl 2-(4-bromophenyl)acetate

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-24-17-9-5-15(6-10-17)13-20(23)26-14-19(22)21-16-7-11-18(12-8-16)25-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPZEDDSXMHXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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